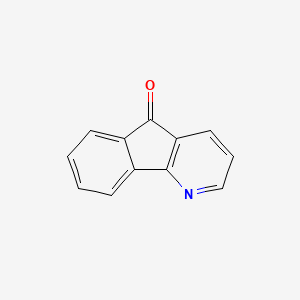
4-aza-9-fluorenone
Descripción general
Descripción
5H-Indeno[1,2-b]pyridin-5-one is a heterocyclic compound with a fused ring system of indene and pyridine. This compound has gained significant attention in recent years due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
Farmacología
4-aza-9-fluorenone y sus derivados han mostrado una gama de actividades biológicas que los convierten en andamios atractivos para el desarrollo de fármacos. Exhiben actividad antibacteriana contra cepas como Bacillus subtilis, así como propiedades antifúngicas, antiprotozoarias, herbicidas y antiproliferativas {svg_1}. Además, se ha informado que regulan la actividad enzimática, mostrando unión al receptor de adenosina A2 e inhibición de la fosfodiesterasa, que son cruciales en varios procesos fisiológicos {svg_2}.
Ciencia de materiales
En la ciencia de materiales, this compound se utiliza en dispositivos orgánicos emisores de luz (OLED) como materiales huésped de transporte de electrones. Sus propiedades fotofísicas únicas se aprovechan para mejorar el rendimiento de los OLED, que son críticos en el desarrollo de pantallas e iluminación {svg_3}.
Química
Químicamente, this compound se utiliza en química orgánica sintética como un bloque de construcción para la construcción de moléculas complejas. Su reactividad permite la síntesis de varios compuestos heterocíclicos, que pueden servir como intermediarios en la producción de entidades químicas más complejas {svg_4}.
Aplicaciones ambientales
La investigación ha explorado el uso de this compound en la remediación ambiental. Los estudios han investigado la mejora de la solubilidad en agua de los compuestos de fluorenone para ayudar en la eliminación de hidrocarburos aromáticos policíclicos tóxicos y cancerígenos del medio ambiente {svg_5}.
Usos industriales
Las propiedades fluorescentes y luminiscentes de this compound lo hacen útil en el desarrollo de materiales ópticos y sensores. Estas aplicaciones son significativas en las industrias que requieren sistemas de detección y señalización sensibles {svg_6}.
Investigación médica
En la investigación médica, this compound es parte de la investigación de descubrimiento temprano, donde se proporciona a los investigadores como un químico raro y único para la exploración de nuevos agentes terapéuticos. Sus propiedades se estudian para posibles aplicaciones en el tratamiento de diversas enfermedades {svg_7}.
Análisis espectrofotométrico
El compuesto está sujeto a análisis espectrofotométrico para comprender mejor sus propiedades fotofísicas. Este análisis es crucial en el diseño de compuestos con características de fluorescencia deseadas para aplicaciones en bioimagen y diagnóstica {svg_8}.
Síntesis de alcaloides
This compound participa en la síntesis total de alcaloides. Estos alcaloides, aislados de plantas como las que pertenecen a la familia de las Annonaceae, tienen un interés farmacológico significativo debido a sus diversas propiedades biológicas {svg_9}.
Mecanismo De Acción
Mode of Action
The mode of action of 4-aza-9-fluorenone involves a cyclization process. Derivatives of 1,3-indandione containing a carbon chain with a δ-carbonyl group in position 2 cyclize upon heating with ammonium acetate in glacial acetic acid to form derivatives of 1,4-dihydro-4-aza-9-fluorenone . These derivatives are readily oxidized to the corresponding 4-aza-9-fluorenones .
Biochemical Pathways
It’s known that the compound is involved in the cyclization process of certain derivatives of 1,3-indandione . This suggests that this compound may play a role in biochemical pathways involving these derivatives.
Result of Action
The compound’s involvement in the cyclization process of certain derivatives of 1,3-indandione suggests that it may have an impact on the molecular structure of these derivatives .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5H-Indeno[1,2-b]pyridin-5-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial and antioxidant activities . The compound’s rigid planar structure allows it to intercalate into the DNA-topoisomerase complex, inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and repair . This inhibition can lead to cell growth arrest and cell death, making 5H-Indeno[1,2-b]pyridin-5-one a potential candidate for developing novel antibacterial agents.
Cellular Effects
5H-Indeno[1,2-b]pyridin-5-one has been observed to affect various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to inhibit topoisomerase enzymes disrupts DNA replication and repair, leading to changes in gene expression and cellular metabolism . Additionally, 5H-Indeno[1,2-b]pyridin-5-one has shown anticancer activity against breast cancer cell lines, indicating its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of 5H-Indeno[1,2-b]pyridin-5-one involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s planar structure facilitates its intercalation into the DNA-topoisomerase complex, inhibiting the activity of topoisomerase enzymes . This inhibition prevents the proper replication and repair of DNA, leading to cell growth arrest and cell death. Additionally, 5H-Indeno[1,2-b]pyridin-5-one may interact with other biomolecules, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5H-Indeno[1,2-b]pyridin-5-one have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 5H-Indeno[1,2-b]pyridin-5-one remains stable under certain conditions, allowing for prolonged observation of its effects on cells
Dosage Effects in Animal Models
The effects of 5H-Indeno[1,2-b]pyridin-5-one vary with different dosages in animal models. Studies have indicated that the compound exhibits threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and potential toxic or adverse effects . It is crucial to determine the optimal dosage range to maximize the compound’s therapeutic potential while minimizing any harmful effects.
Metabolic Pathways
5H-Indeno[1,2-b]pyridin-5-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interactions with topoisomerase enzymes play a significant role in its metabolic effects, as it inhibits DNA replication and repair . Additionally, 5H-Indeno[1,2-b]pyridin-5-one may affect metabolic flux and metabolite levels, further influencing cellular processes and overall metabolism.
Transport and Distribution
The transport and distribution of 5H-Indeno[1,2-b]pyridin-5-one within cells and tissues are crucial for its activity and function. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues . Understanding the transport and distribution mechanisms of 5H-Indeno[1,2-b]pyridin-5-one is essential for optimizing its therapeutic potential and minimizing any off-target effects.
Subcellular Localization
The subcellular localization of 5H-Indeno[1,2-b]pyridin-5-one can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 5H-Indeno[1,2-b]pyridin-5-one is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Propiedades
IUPAC Name |
indeno[1,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO/c14-12-9-5-2-1-4-8(9)11-10(12)6-3-7-13-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHFQGLEIGIEMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C2=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192081 | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3882-46-0 | |
| Record name | 5H-Indeno[1,2-b]pyridin-5-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-46-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003882460 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3882-46-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5H-Indeno(1,2-b)pyridin-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-indeno[1,2-b]pyridin-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.286 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Azafluoren-9-one | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU4UN93QQX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2s,3s,5r)-3-Azido-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl pyridine-4-carboxylate](/img/structure/B1209864.png)
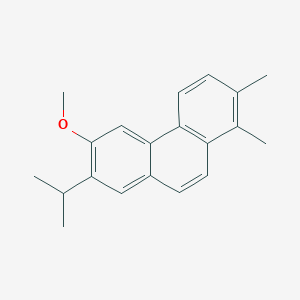
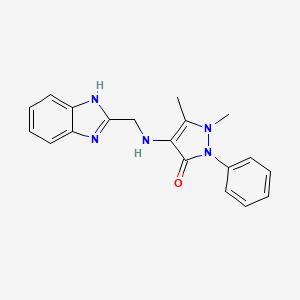

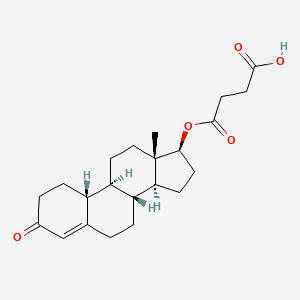

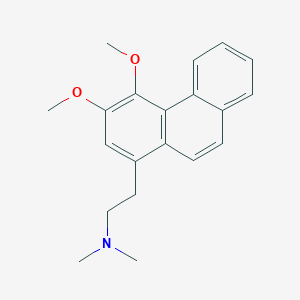
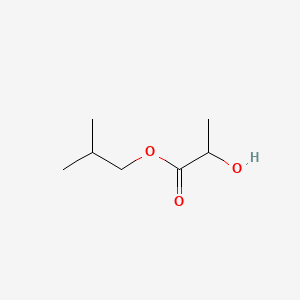
![5-[(6,7,8-Trimethoxyquinazolin-4-yl)amino]pentan-1-ol](/img/structure/B1209880.png)

![(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209883.png)



